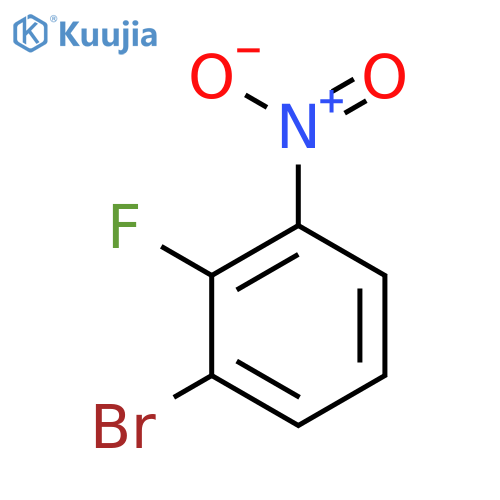

Cas no 58534-94-4 (1-bromo-2-fluoro-3-nitrobenzene)

1-bromo-2-fluoro-3-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-fluoronitrobenzene

- 1-Bromo-2-fluoro-3-nitrobenzene

- C6H3BrFNO2

- 1-Bromo-3-nitro-2-fluoro-benzene

- 1-bromo-2-fluoro-3-nitro-benzene

- 3-bromo-2-fluoro-1-nitrobenzene

- BENZENE, 1-BROMO-2-FLUORO-3-NITRO-

- PubChem4298

- bromofluoronitro-benzene

- KSC494C0H

- 3-bromo-2-fluoro-nitrobenzene

- MWYFDHRLYOKUMH-UHFFFAOYSA-N

- WT285

- BCP24601

- STL557451

- CL8950

- Benzene,1-bromo-2-fluoro-3-nitro-

- BBL103641

- SBB064464

- 1-bromo-2-fluoro-3-nitrobenzene

-

- MDL: MFCD05663754

- インチ: 1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H

- InChIKey: MWYFDHRLYOKUMH-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 218.93312g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 218.93312g/mol

- 単一同位体質量: 218.93312g/mol

- 水素結合トポロジー分子極性表面積: 45.8Ų

- 重原子数: 11

- 複雑さ: 161

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 29-31°C

- PSA: 45.82000

- LogP: 3.01960

1-bromo-2-fluoro-3-nitrobenzene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22

- 危険レベル:IRRITANT

1-bromo-2-fluoro-3-nitrobenzene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-bromo-2-fluoro-3-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92170-5g |

1-Bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 98% | 5g |

¥107.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92170-1g |

1-Bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 98% | 1g |

¥26.0 | 2024-07-16 | |

| eNovation Chemicals LLC | D519228-25g |

1-BroMo-2-fluoro-3-nitrobenzene |

58534-94-4 | 97% | 25g |

$550 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1127146-100g |

1-Bromo-2-fluoro-3-nitro-benzene |

58534-94-4 | 95% | 100g |

$760 | 2024-07-28 | |

| eNovation Chemicals LLC | K14625-10g |

1-bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 95% | 10g |

$440 | 2024-05-24 | |

| Enamine | EN300-104712-0.5g |

1-bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 95% | 0.5g |

$23.0 | 2023-10-28 | |

| Enamine | EN300-104712-100.0g |

1-bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 95% | 100g |

$591.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062034-5g |

1-Bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 98% | 5g |

¥152 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBK08281-5G |

1-bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 97% | 5g |

¥ 105.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062034-25g |

1-Bromo-2-fluoro-3-nitrobenzene |

58534-94-4 | 98% | 25g |

¥782 | 2023-04-13 |

1-bromo-2-fluoro-3-nitrobenzene 関連文献

-

Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487

1-bromo-2-fluoro-3-nitrobenzeneに関する追加情報

1-Bromo-2-Fluoro-3-Nitrobenzene: A Comprehensive Overview

1-Bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a bromine atom at position 1, a fluorine atom at position 2, and a nitro group at position 3. The combination of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical transformations.

The synthesis of 1-bromo-2-fluoro-3-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential introduction of substituents onto a benzene ring using electrophilic substitution reactions. For instance, the nitration step often employs mixed acid conditions (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position. Subsequent bromination and fluorination steps are carefully optimized to achieve high yields and selectivity. Recent advancements in catalytic methods and green chemistry have also enabled more efficient and environmentally friendly syntheses of this compound.

The physical properties of 1-bromo-2-fluoro-3-nitrobenzene are influenced by its substituent arrangement. The nitro group is a strong electron-withdrawing group, which significantly affects the electronic structure of the benzene ring. This results in enhanced reactivity in certain nucleophilic aromatic substitution reactions. The bromine and fluorine atoms further modulate the molecule's reactivity and solubility, making it suitable for various applications in organic synthesis.

In terms of applications, 1-bromo-2-fluoro-3-nitrobenzene serves as an intermediate in the synthesis of heterocyclic compounds, pharmaceutical agents, and advanced materials. Its ability to undergo directed metallation reactions has been exploited in the construction of complex aromatic systems. Recent studies have highlighted its utility in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.

From a research perspective, 1-bromo-2-fluoro-3-nitrobenzene has been extensively studied for its role in metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic chemistry for forming carbon-carbon bonds. For example, its use in Suzuki-Miyaura coupling reactions has been reported in several recent publications, demonstrating its versatility as a coupling partner.

Furthermore, the compound's electronic properties make it an interesting candidate for applications in optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. The unique combination of substituents on the benzene ring allows for fine-tuning of optical and electronic properties, which is crucial for these applications.

In conclusion, 1-bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a versatile compound with a wide range of applications across multiple disciplines. Its synthesis, properties, and reactivity continue to be areas of active research, driven by the demand for novel materials and pharmaceutical agents. As scientific advancements unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

58534-94-4 (1-bromo-2-fluoro-3-nitrobenzene) 関連製品

- 315-14-0(1,3,5-trifluoro-2-nitrobenzene)

- 369-36-8(2-Fluoro-5-nitroaniline)

- 367-86-2(4-Fluoro-3-nitrobenzotrifluoride)

- 369-35-7(2-Fluoro-4-nitroaniline)

- 314-41-0(2,3,4,6-Tetrafluoronitrobenzene)

- 341-92-4(1-Fluoro-4-nitronaphthalene)

- 350-46-9(1-Fluoro-4-nitrobenzene)

- 327-92-4(1,5-Difluoro-2,4-dinitrobenzene)

- 369-34-6(3,4-Difluoronitrobenzene)

- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)